molecular formula C5H2Cl2N2O2 B057353 2,4-Dichloro-3-nitropyridine CAS No. 5975-12-2

2,4-Dichloro-3-nitropyridine

Cat. No.: B057353
CAS No.: 5975-12-2
M. Wt: 192.98 g/mol
InChI Key: RTXYIHGMYDJHEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Dichloro-3-nitropyridine is a halogenated pyridine derivative with the molecular formula C5H2Cl2N2O2. This compound is known for its reactivity with nucleophilic groups such as amines, alcohols, and thiols. It has been utilized in various chemical syntheses and has shown potential in inhibiting the influenza virus and tumor necrosis factor alpha production .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 2,4-Dichloro-3-nitropyridine typically involves the nitration of 2,4-dichloropyridine. One common method includes the reaction of 2,4-dichloropyridine with nitric acid in the presence of sulfuric acid as a catalyst. The reaction is carried out at a temperature range of 20-150°C for 10-40 hours .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The product is then purified through crystallization or distillation techniques .

Chemical Reactions Analysis

Types of Reactions: 2,4-Dichloro-3-nitropyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2,4-Dichloro-3-nitropyridine has been extensively studied for its applications in various fields:

    Chemistry: Used as a reactant in the synthesis of quinoline derivatives and other heterocyclic compounds.

    Biology: Investigated for its potential to inhibit the influenza virus and tumor necrosis factor alpha production.

    Medicine: Explored as a precursor in the development of drugs for autoimmune diseases and cancer.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals

Comparison with Similar Compounds

  • 2,6-Dichloro-3-nitropyridine
  • 4-Amino-2,6-Dichloro-3-nitropyridine
  • 2,4-Dichloro-3-aminopyridine

Comparison: 2,4-Dichloro-3-nitropyridine is unique due to its specific reactivity with nucleophiles and its potential biological activities. Compared to 2,6-Dichloro-3-nitropyridine, it has different substitution patterns, leading to distinct chemical and biological properties. The presence of the nitro group at the 3-position in this compound makes it more reactive towards nucleophiles compared to its analogs .

Biological Activity

2,4-Dichloro-3-nitropyridine (DCNP) is a halogenated pyridine derivative with the molecular formula C5H2Cl2N2O2C_5H_2Cl_2N_2O_2. This compound has garnered attention in various fields including medicinal chemistry and agrochemicals due to its notable biological activities. The compound primarily acts through its reactivity with nucleophilic groups such as amines, alcohols, and thiols, making it a versatile agent in chemical syntheses and biological applications.

DCNP exhibits several biological activities, notably:

  • Inhibition of Tumor Necrosis Factor Alpha (TNFα) : Research indicates that DCNP can inhibit TNFα production in lipopolysaccharide (LPS) stimulated human monocytes, which is significant for inflammatory responses and autoimmune diseases.
  • Antiviral Properties : The compound has shown potential in inhibiting the influenza virus in vitro, suggesting its application as an antiviral agent .
  • Cytotoxic Effects : Studies have indicated that DCNP may have cytotoxic effects on certain cancer cell lines, although further research is necessary to fully understand its efficacy and mechanism .

Biochemical Pathways

The biochemical pathways affected by DCNP include:

  • Nucleophilic Substitution Reactions : DCNP readily reacts with nucleophiles, leading to the formation of various substituted pyridines. This property is exploited in the synthesis of more complex heterocyclic compounds.
  • Reduction and Oxidation : The compound can undergo reduction to form corresponding amines and oxidation to yield different oxidized products, which can further participate in biological activities.

Data Table: Summary of Biological Activities

Activity Effect Reference
TNFα InhibitionReduces TNFα production in stimulated monocytes
Antiviral ActivityInhibits influenza virus replication
CytotoxicityInduces cell death in cancer cell lines

Case Study 1: Inhibition of TNFα Production

A study conducted on human monocytes demonstrated that treatment with DCNP resulted in a significant decrease in TNFα levels when stimulated with LPS. This suggests potential therapeutic applications for inflammatory diseases where TNFα plays a critical role.

Case Study 2: Antiviral Efficacy

In vitro assays showed that DCNP effectively inhibited the replication of the influenza virus. The mechanism was attributed to its ability to interfere with viral entry or replication processes. Further studies are needed to explore its effectiveness in vivo.

Research Findings

Recent research has highlighted the following findings regarding DCNP:

  • Chemical Reactivity : The compound's reactivity with various nucleophiles allows for diverse synthetic applications, particularly in creating new pharmaceutical agents .
  • Potential Drug Development : Given its biological activities, DCNP is being explored as a precursor for developing drugs targeting inflammatory conditions and viral infections .
  • Comparative Studies : Compared to similar compounds like 2,6-Dichloro-3-nitropyridine, DCNP shows distinct reactivity patterns due to the positioning of its substituents, leading to unique biological properties.

Properties

IUPAC Name

2,4-dichloro-3-nitropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2Cl2N2O2/c6-3-1-2-8-5(7)4(3)9(10)11/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTXYIHGMYDJHEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1Cl)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50441383
Record name 2,4-Dichloro-3-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50441383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5975-12-2
Record name 2,4-Dichloro-3-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50441383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-Dichloro-3-nitropyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,4-Dichloro-3-nitropyridine
Reactant of Route 2
Reactant of Route 2
2,4-Dichloro-3-nitropyridine
Reactant of Route 3
Reactant of Route 3
2,4-Dichloro-3-nitropyridine
Reactant of Route 4
Reactant of Route 4
2,4-Dichloro-3-nitropyridine
Reactant of Route 5
Reactant of Route 5
2,4-Dichloro-3-nitropyridine
Reactant of Route 6
Reactant of Route 6
2,4-Dichloro-3-nitropyridine
Customer
Q & A

Q1: Why is 2,4-dichloro-3-nitropyridine a useful starting material for synthesizing diverse imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines?

A1: this compound serves as a versatile building block due to its two chlorine atoms with differing reactivity. This allows for sequential substitution reactions. [] For instance, it can react with polymer-supported amines initially at the more reactive 4-chloro position. [] Subsequently, the second chlorine atom can be replaced with various amines. [] This selective reactivity enables the introduction of diverse substituents on the pyridine ring. Further modification of the nitro group to an amino group and subsequent imidazole ring closure with aldehydes provides access to a library of trisubstituted imidazopyridines. [] The position of the final nitrogen in the imidazopyridine core (leading to either imidazo[4,5-b]pyridines or imidazo[4,5-c]pyridines) can be controlled by the choice of reagents and reaction sequence. []

Q2: How does the substitution pattern of isothiazolo[4,3-b]pyridines affect their interaction with Cyclin G-associated kinase (GAK)?

A2: Research indicates that the position of substituents on the isothiazolo[4,3-b]pyridine scaffold significantly influences its binding affinity for GAK. [] While 3,5- and 3,6-disubstituted analogs have shown inhibitory activity against GAK, a synthesized 3-N-morpholinyl-7-(3,4-dimethoxyphenyl)-isothiazolo[4,3-b]pyridine derivative was found to be inactive. [] This suggests that substituents at the 7-position are not well-tolerated for GAK binding, as opposed to the 5- or 6-positions. [] Molecular modeling studies were employed to rationalize the lack of activity observed with the 7-substituted compound, further emphasizing the importance of structure-activity relationships in drug design. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.